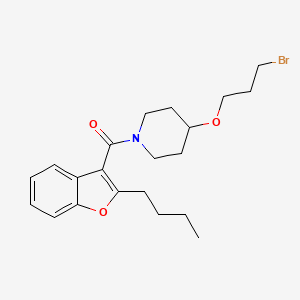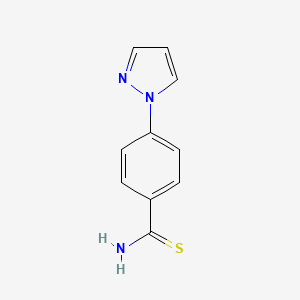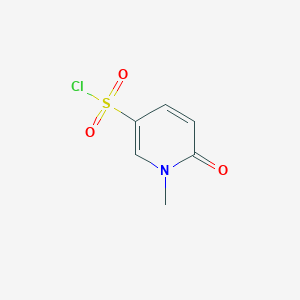
2-(1-Isopropyl-1H-pyrazol-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features an isopropyl group attached to the nitrogen atom at position 1 and an ethylamine group at position 4 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation of the pyrazole ring using isopropyl halides in the presence of a base like potassium carbonate.
Attachment of the Ethylamine Group: The final step involves the nucleophilic substitution of the halogenated pyrazole intermediate with ethylamine under reflux conditions.
Industrial Production Methods: Industrial production of 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the pyrazole ring into a pyrazoline ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of imines or oxides.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
Chemistry: 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. It can interact with specific enzymes, providing insights into enzyme function and inhibition mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its pyrazole core is a common motif in many bioactive molecules, making it a valuable scaffold for drug design.
Industry: In the industrial sector, 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It may also interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine: This compound differs in the position of the ethylamine group on the pyrazole ring.
2-(1H-pyrazol-4-yl)ethan-1-amine: Lacks the isopropyl group, affecting its chemical properties and reactivity.
1-(propan-2-yl)-1H-pyrazol-4-amine:
Uniqueness: 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine is unique due to the presence of both the isopropyl and ethylamine groups. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-(1-propan-2-ylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C8H15N3/c1-7(2)11-6-8(3-4-9)5-10-11/h5-7H,3-4,9H2,1-2H3 |
InChI Key |
RKPWKCWNWRMFMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-amine](/img/structure/B13611393.png)





![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)




amine](/img/structure/B13611459.png)

